Cas no 62555-56-0 (Benzenamine, 4-(4-methylphenoxy)-N-phenyl-)
62555-56-0 structure
Product Name:Benzenamine, 4-(4-methylphenoxy)-N-phenyl-
CAS No:62555-56-0
MF:C19H17NO
MW:275.344384908676
CID:440372
PubChem ID:71385237
Update Time:2025-04-19
Benzenamine, 4-(4-methylphenoxy)-N-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-(4-methylphenoxy)-N-phenyl-
- 4-(4-methylphenoxy)-N-phenylaniline
- 62555-56-0
- DTXSID60807476
-
- Inchi: 1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3
- InChI Key: UVOCTHAMWOCMMJ-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C)=CC=1)C1C=CC(=CC=1)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 275.13111
- Monoisotopic Mass: 275.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- PSA: 21.26
Benzenamine, 4-(4-methylphenoxy)-N-phenyl- Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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